
L-DOPA-2,5,6-d3
Overview
Description
L-DOPA-2,5,6-d3 is a deuterated form of L-DOPA, where three hydrogen atoms in the molecule are replaced by deuterium. This compound is primarily used in scientific research to study the pharmacokinetics and metabolism of L-DOPA, a precursor to the neurotransmitter dopamine. L-DOPA is widely known for its use in the treatment of Parkinson’s disease.
Mechanism of Action
Target of Action
L-DOPA-2,5,6-d3, a deuterium-labeled version of L-DOPA, is primarily targeted at the dopamine receptors in the brain . It is an orally active metabolic precursor of the neurotransmitter dopamine . The primary targets of L-DOPA are the D1-like and D2-like dopamine receptors . These receptors play a crucial role in the regulation of motor control and behavior .
Mode of Action
This compound crosses the blood-brain barrier and is converted into dopamine in the brain . This conversion is facilitated by the enzyme aromatic L-amino acid decarboxylase (AADC) . The newly formed dopamine then interacts with its targets, the D1-like and D2-like dopamine receptors . This interaction leads to changes in neuronal activity and neurotransmission, which can alleviate symptoms of conditions like Parkinson’s disease .
Biochemical Pathways
The biochemical pathway of this compound involves its conversion into dopamine via decarboxylation, a process facilitated by the enzyme AADC . This transformation can occur in any cell that expresses AADC, including remaining dopaminergic neurons . In addition, L-DOPA is a precursor of many alkaloids, melanin, and catecholamines such as norepinephrine and epinephrine .
Pharmacokinetics
The pharmacokinetics of this compound is similar to that of L-DOPA. After oral administration, L-DOPA is rapidly absorbed and transformed into dopamine in the central nervous system . The systemic exposure to dopamine is significantly higher after administration of this compound compared to l-dopa . This suggests that the deuterium labeling may affect the metabolism and bioavailability of the compound.
Result of Action
The primary result of this compound action is the increase in dopamine levels in the brain. This can help to alleviate the motor symptoms of conditions like Parkinson’s disease . Long-term treatment with l-dopa can lead to side effects such as l-dopa-induced dyskinesia (lid), which are uncontrolled and repetitive movements .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the stability of L-DOPA in plasma can be significantly improved with stabilization strategies, such as antioxidation and temperature control . Furthermore, the efficacy and stability of this compound may also be affected by the patient’s individual physiological conditions and the presence of other medications .
Biochemical Analysis
Biochemical Properties
L-DOPA-2,5,6-d3 plays a crucial role in biochemical reactions. It interacts with enzymes such as tyrosine hydroxylase, which is responsible for its production from L-tyrosine . It also interacts with COMT during its metabolism . The nature of these interactions involves the conversion of L-tyrosine to this compound by tyrosine hydroxylase, followed by its metabolism by COMT .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are significant. It influences cell function by acting as a precursor to dopamine, a neurotransmitter that plays a vital role in controlling the brain’s reward and pleasure centers . It can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It binds to tyrosine hydroxylase to be converted into dopamine . It also interacts with COMT during its metabolism .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings are subject to its stability and degradation . Long-term effects on cellular function observed in in vitro or in vivo studies include its role as a precursor to dopamine .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . High doses of this compound can lead to an increase in dopamine levels, which can have various effects on the nervous system .
Metabolic Pathways
This compound is involved in the metabolic pathway that produces dopamine from L-tyrosine . It interacts with enzymes such as tyrosine hydroxylase and COMT in this pathway .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It can cross the blood-brain barrier, which allows it to have effects on the nervous system .
Subcellular Localization
The subcellular localization of this compound and its effects on its activity or function are significant. As a precursor to dopamine, it is found in areas of the cell where dopamine is produced and used .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-DOPA-2,5,6-d3 typically involves the incorporation of deuterium into the L-DOPA molecule. One common method is the catalytic exchange of hydrogen with deuterium in the presence of a deuterium source, such as deuterium gas or deuterated solvents. The reaction conditions often include elevated temperatures and the use of a palladium catalyst to facilitate the exchange process.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient deuterium incorporation. The final product is purified using chromatographic techniques to achieve the desired isotopic purity.
Chemical Reactions Analysis
Types of Reactions
L-DOPA-2,5,6-d3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form dopaquinone, a key intermediate in the biosynthesis of melanin.
Reduction: The compound can be reduced to form dopamine, which is essential for neurotransmission.
Substitution: Deuterium atoms in this compound can be substituted with other isotopes or functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in aqueous solutions at neutral or slightly acidic pH.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used. These reactions are often performed in organic solvents like ethanol or tetrahydrofuran.
Substitution: Substitution reactions may involve the use of halogenating agents or other electrophiles in the presence of a base.
Major Products
Oxidation: Dopaquinone
Reduction: Dopamine
Substitution: Various deuterated derivatives depending on the substituent introduced
Scientific Research Applications
L-DOPA-2,5,6-d3 is extensively used in scientific research, particularly in the following fields:
Chemistry: It serves as a tracer in studies involving the metabolic pathways of L-DOPA and its derivatives.
Biology: Researchers use it to investigate the role of L-DOPA in cellular processes and neurotransmission.
Medicine: It is employed in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of L-DOPA in the human body.
Industry: The compound is used in the development of new drugs and therapeutic agents targeting neurological disorders.
Comparison with Similar Compounds
Similar Compounds
L-DOPA: The non-deuterated form of L-DOPA, widely used in the treatment of Parkinson’s disease.
L-DOPA-3,4-d3: Another deuterated form of L-DOPA with deuterium atoms at different positions.
Carbidopa: Often used in combination with L-DOPA to inhibit peripheral decarboxylation and increase the availability of L-DOPA in the brain.
Uniqueness
L-DOPA-2,5,6-d3 is unique due to the specific placement of deuterium atoms, which enhances its stability and allows for detailed metabolic studies. This makes it a valuable tool in research settings where precise tracking of L-DOPA metabolism is required.
Properties
IUPAC Name |
(2S)-2-amino-3-(2,3,6-trideuterio-4,5-dihydroxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4/c10-6(9(13)14)3-5-1-2-7(11)8(12)4-5/h1-2,4,6,11-12H,3,10H2,(H,13,14)/t6-/m0/s1/i1D,2D,4D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTDRDQBEARUVNC-UOCCHMHCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C[C@@H](C(=O)O)N)[2H])O)O)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20425998 | |
| Record name | 3-Hydroxy-L-(2,5,6-~2~H_3_)tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20425998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53587-29-4 | |
| Record name | 3-Hydroxy-L-(2,5,6-~2~H_3_)tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20425998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-Dopa-ring-d3, | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




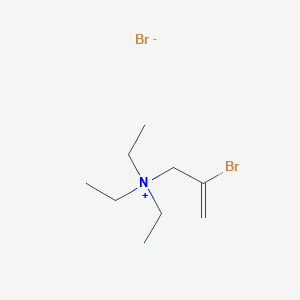
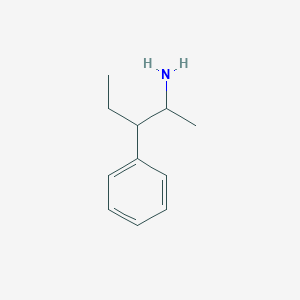
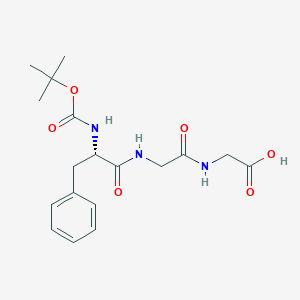
![1-azabicyclo[2.2.2]octan-3-yl 2-hydroxy-2-prop-1-en-2-ylheptanoate](/img/structure/B20913.png)
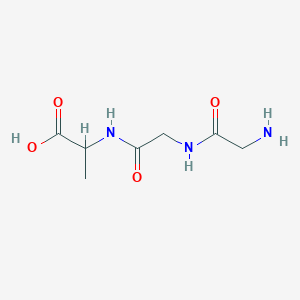
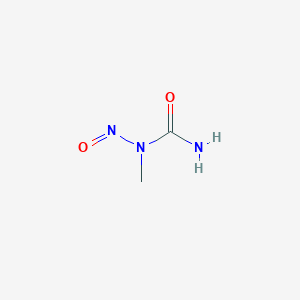
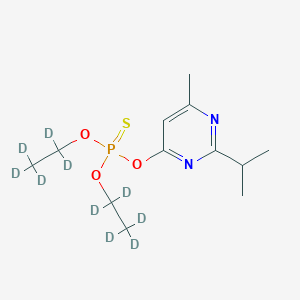
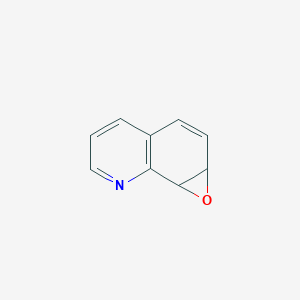
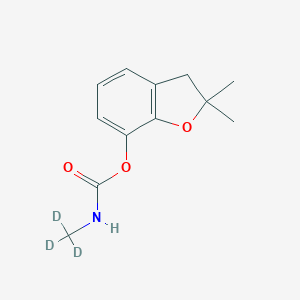
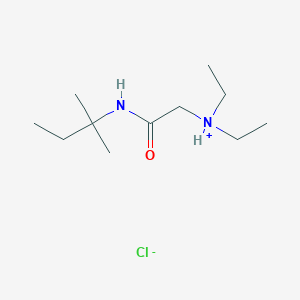

![3-Hydroxymethyl-s-triazolo[3,4-a]phthalazine](/img/structure/B20946.png)
